molecular formula C21H26N2O3S2 B2757770 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034310-80-8

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2757770
CAS No.: 2034310-80-8
M. Wt: 418.57
InChI Key: NXSVDQARSMIMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a 4-methoxyphenyl ethanesulfonamide moiety. The 4-methoxyphenyl sulfonamide moiety is a common pharmacophore in enzyme inhibitors, such as carbonic anhydrase or kinase modulators .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-23(2)20(19-15-27-21-7-5-4-6-18(19)21)14-22-28(24,25)13-12-16-8-10-17(26-3)11-9-16/h4-11,15,20,22H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVDQARSMIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, could be explored.

  • Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues

Compound Name / Class Core Structure Substituents/Functional Groups Key Applications/Notes
Target Compound Benzo[b]thiophene Dimethylaminoethyl chain, 4-methoxyphenyl ethanesulfonamide Likely pharmaceutical intermediate
Triflusulfuron methyl ester () Triazine ring Trifluoroethoxy, sulfonylurea bridge, methyl ester Herbicide (sulfonylurea class)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () Quinoline Chloro, fluoro, cyano, dimethylamino butenamide Potential kinase inhibitor
EP 2 697 207 B1 Oxazolidine Derivatives () Oxazolidinone Trifluoromethylphenyl, methylcyclohexenyl, methoxy Antifungal/antibacterial agents
Ferrocenyl Sulfonamide () Ferrocenyl group Hydroxybicycloheptane, thiophene Organometallic therapeutic candidate

Analysis :

  • Aromatic vs. Heterocyclic Cores: The target compound’s benzo[b]thiophene contrasts with triazine (), quinoline (), and oxazolidinone () cores.
  • Functional Groups: The dimethylaminoethyl chain in the target compound differs from trifluoroethoxy () or ferrocenyl () groups, impacting lipophilicity and electronic effects. Methoxy groups (target compound, ) often improve metabolic stability .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

Structural Overview

The compound features several significant structural elements:

  • Benzothiophene moiety : This aromatic ring system is known for its diverse biological activities.
  • Dimethylaminoethyl chain : This functional group may enhance the compound's interaction with biological targets.
  • Methoxyphenyl sulfonamide : The sulfonamide group is often associated with antibacterial properties.

The molecular formula of this compound is C19H22N2O3S2C_{19}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of approximately 390.52 g/mol.

Synthesis Pathways

The synthesis of this compound can be achieved through various multi-step reactions involving:

  • Condensation reactions to form the benzothiophene core.
  • Functional group transformations to introduce the dimethylamino and sulfonamide groups.

A hypothetical synthesis pathway might include:

  • Formation of the benzothiophene structure via cyclization reactions.
  • Introduction of the dimethylaminoethyl side chain through alkylation.
  • Final attachment of the methoxyphenyl sulfonamide moiety via nucleophilic substitution.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for related compounds in these studies ranged from 16.19 to 60 μM, suggesting that this compound may possess comparable efficacy .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Other derivativesVarious< 60.00

The proposed mechanism of action for similar sulfonamide compounds includes:

  • Inhibition of enzyme activity : Many sulfonamides act as competitive inhibitors of enzymes involved in folate synthesis, which is crucial for DNA replication and cell division.
  • Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells by activating specific signaling pathways.

Q & A

Basic: What are the standard protocols for synthesizing N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide?

Answer:
Synthesis typically involves multi-step reactions:

Sulfonamide Coupling: React a benzo[b]thiophene derivative (e.g., 3-bromo-benzo[b]thiophene) with a dimethylaminoethylamine intermediate under nucleophilic substitution conditions. Catalysts like TMSOTf or NIS may optimize yields .

Methoxyaryl Group Introduction: Use Mitsunobu or Ullmann coupling to attach the 4-methoxyphenyl group. Solvent choice (e.g., DCM or THF) and temperature control (-20°C to room temperature) are critical for regioselectivity .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Monitor purity via TLC (Rf values ~0.3–0.5) and confirm structure via 1H^1H-NMR (e.g., δ 3.7 ppm for methoxy protons) .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Answer:
Contradictions often arise from:

  • Stereochemical Variations: Use NOESY or ROESY NMR to confirm spatial arrangements of the dimethylamino and benzo[b]thiophen-3-yl groups .
  • Solvent Effects: Compare 13C^{13}C-NMR in deuterated DMSO vs. CDCl₃. For example, sulfonamide S=O peaks may shift by 2–3 ppm due to hydrogen bonding .
  • Impurity Interference: Perform HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect trace by-products (e.g., unreacted thiophene precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.